molecular formula C8H6N2 B1316742 5-Vinylpyridine-2-carbonitrile CAS No. 63405-32-3

5-Vinylpyridine-2-carbonitrile

Cat. No. B1316742
CAS RN: 63405-32-3
M. Wt: 130.15 g/mol
InChI Key: LKGWFGKIAJIQHP-UHFFFAOYSA-N
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Description

5-Vinylpyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6N2 and a molecular weight of 130.15 . It is a type of aromatic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 5-Vinylpyridine-2-carbonitrile involves a pyridine ring, which can lead to enhanced electrical conductivity in this material . The pyridine moieties of the polymer backbone can be quaternized for the removal of anionic compounds .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Vinylpyridine-2-carbonitrile are not detailed in the search results, related compounds such as pyrimidine-5-carbonitrile derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of potential anti-proliferative agents .


Physical And Chemical Properties Analysis

5-Vinylpyridine-2-carbonitrile has a boiling point of 274.0±28.0 °C and a density of 1.07±0.1 g/cm3 . It is also mentioned that the pyridine moieties of the polymer backbone can lead to enhanced electrical conductivity in this material .

Scientific Research Applications

4. Electrochemical Applications

  • Application Summary : Polyvinylpyridine (PVPy), which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been extensively applied in electrode organization for electrochemical applications . It has the potential for use in electrical applications and drug delivery .
  • Methods and Procedures : PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .
  • Results and Outcomes : The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .

5. ATP Mimicking Tyrosine Kinase Inhibitors

  • Application Summary : A new series of pyrimidine-5-carbonitrile derivatives, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
  • Methods and Procedures : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
  • Results and Outcomes : Compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .

6. Catalyst for Michael Additions

  • Application Summary : Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) copolymers, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, could be utilized effectively, in the form of beads, as an efficient catalyst for Michael additions of active methylenes to functionally substituted alkenes .
  • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
  • Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

7. Electrochemical Sensors

  • Application Summary : Polyvinylpyridine (PVPy), which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been extensively applied in electrode organization for electrochemical applications . It has been used in systems such as sensors for monitoring and determining humidity and various chemicals .
  • Methods and Procedures : PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .
  • Results and Outcomes : The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .

8. ATP Mimicking Tyrosine Kinase Inhibitors

  • Application Summary : A new series of pyrimidine-5-carbonitrile derivatives, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
  • Methods and Procedures : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
  • Results and Outcomes : Compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .

9. Catalyst for Michael Additions

  • Application Summary : Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) copolymers, which can be synthesized from 5-Vinylpyridine-2-carbonitrile, could be utilized effectively, in the form of beads, as an efficient catalyst for Michael additions of active methylenes to functionally substituted alkenes .
  • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
  • Results and Outcomes : The specific results and outcomes for this application are not detailed in the source .

Future Directions

While specific future directions for 5-Vinylpyridine-2-carbonitrile are not mentioned in the search results, the field of catalytic chemistry, which includes the study of such compounds, is expected to play a crucial role in sustainable economic development .

properties

IUPAC Name

5-ethenylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-7-3-4-8(5-9)10-6-7/h2-4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGWFGKIAJIQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570201
Record name 5-Ethenylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethenylpyridine-2-carbonitrile

CAS RN

63405-32-3
Record name 5-Ethenylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5-vinylpicolinonitrile intermediate (1-2) was prepared by adding 5-bromopicolinonitrile (1-1), tetrakis(triphenylphosphine) (Pd(PPH3)4), and 2,6-di-t-butyl-4-methylphenol (BHT) in toluene, adding tributyl(vinyl)stannane thereto, and reacting the resulting mixture at 80° C. for 24 hours. The intermediate (1-2) was added to a methanol solution, in which sodium metal was dissolved, and reacted at 70° C. for 3 hours and then cooled. Formohydrazide (1-3) was added to the reaction solution and reacted at 70° C. for 15 minutes. Then, the temperature was lowered to 25° C. and the reaction solution was reacted for 24 hours until yellow crystals were formed. Upon completion of the reaction, the yellow crystals were collected by filtration, and 2-(4H-1,2,4-triazol-3-yl)-5-vinylpyridine (1-4) was purified by column chromatography using chloroform and methanol as solvents.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Nino, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
… 6-Methyl-5-vinylpyridine-2-carbonitrile 14 (1.7 mmol, 245 mg) was dissolved in acetone/water (6:1, 21 mL) and then OsO4 (0.74 eq., 1.3 mmol, 330 mg) and NaIO4 (3eq, 5.1 mmol, 1.09 …
Number of citations: 8 nopr.niscpr.res.in

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